molecular formula C13H15N3O3 B14924462 (3E)-3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione

(3E)-3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B14924462
M. Wt: 261.28 g/mol
InChI Key: FBPHAAUDAGJHPG-NTEUORMPSA-N
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Description

3-{1-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE typically involves multiple steps, starting with the preparation of the pyrazole and pyran intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at various positions on the pyrazole or pyran rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{1-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Comparison:

Compared to similar compounds, 3-{1-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE is unique due to its specific combination of pyrazole and pyran rings, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

3-[(E)-N-(2,5-dimethylpyrazol-3-yl)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C13H15N3O3/c1-7-5-11(16(4)15-7)14-9(3)12-10(17)6-8(2)19-13(12)18/h5-6,17H,1-4H3/b14-9+

InChI Key

FBPHAAUDAGJHPG-NTEUORMPSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N/C2=CC(=NN2C)C)/C)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NC2=CC(=NN2C)C)C)O

Origin of Product

United States

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